Structural Characterization of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
Structural Characterization of 2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
Executive Summary & Molecular Architecture
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocycle extensively utilized in medicinal chemistry and materials science due to its rigid planar structure and tunable electronic properties[1]. The introduction of a carbaldehyde group at the C3 position provides a highly versatile synthetic handle for downstream molecular elaboration, while substitution at the C2 position with an electron-donating pyrrolidine ring profoundly alters the electronic distribution of the core.
This whitepaper provides an in-depth structural characterization of 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde (Chemical Formula: C₁₂H₁₃N₃O; Molecular Weight: 215.25 g/mol )[2]. By integrating synthetic logic with multi-modal spectroscopic data (NMR, FT-IR, HRMS) and crystallographic profiling, this guide establishes a rigorous framework for the identification and validation of this complex pharmacophore.
Synthetic Methodology & Reaction Logic
The synthesis of 3-formyl imidazo[1,2-a]pyridines relies on the inherent nucleophilicity of the C3 position. The bridgehead nitrogen donates electron density into the imidazole ring, making C3 highly susceptible to electrophilic aromatic substitution.
To synthesize 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, a two-step sequence is typically employed. First, a condensation-cyclization reaction between 2-aminopyridine and 1-(bromoacetyl)pyrrolidine yields the intermediate 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine. Second, a Vilsmeier-Haack formylation is executed. The choice of Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) is deliberate: they react to form the highly electrophilic chloroiminium ion (Vilsmeier reagent), which selectively attacks the electron-rich C3 carbon. The strong electron-donating nature of the C2-pyrrolidine group accelerates this electrophilic attack but requires strict temperature control (0 °C to room temperature) to prevent tar formation or poly-formylation.
Figure 1: Synthetic workflow for 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde.
Spectroscopic Elucidation
To ensure absolute structural trustworthiness, a multi-modal analytical approach is required. The following sections detail the causality behind the observed spectral phenomena.
Figure 2: Multi-modal spectroscopic workflow for structural elucidation and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in CDCl₃ is chosen due to the excellent solubility of the compound and the lack of solvent peak overlap in the critical aromatic region (residual CHCl₃ at 7.26 ppm).
A hallmark feature of 3-formyl imidazo[1,2-a]pyridines is the extreme downfield shift of the C5 proton (typically ~9.40–9.70 ppm)[3]. This is caused by a strong peri-interaction: the spatial proximity of the C3-aldehyde carbonyl oxygen exerts a powerful magnetic anisotropic deshielding effect on the adjacent C5-H. Furthermore, the aldehyde proton itself appears as a sharp singlet around 9.85 ppm, confirming successful formylation.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 9.85 | Singlet (s) | 1H | -CHO (Aldehyde) | Deshielded by carbonyl oxygen; lack of adjacent protons results in a singlet. |
| 9.52 | Doublet (d, J = 6.8 Hz) | 1H | C5-H (Pyridine) | Extreme downfield shift due to peri-deshielding from the C3-carbonyl oxygen[3]. |
| 7.62 | Doublet (d, J = 8.8 Hz) | 1H | C8-H (Pyridine) | Standard aromatic shift, coupled to C7-H. |
| 7.41 | Multiplet (m) | 1H | C7-H (Pyridine) | Resonates upfield of C8 due to electron distribution in the fused system. |
| 6.95 | Triplet of doublets (td) | 1H | C6-H (Pyridine) | Most shielded aromatic proton due to resonance donation from the bridgehead nitrogen. |
| 3.65 | Multiplet (m) | 4H | Pyrrolidine α-CH₂ | Deshielded by the adjacent electronegative nitrogen atom. |
| 1.95 | Multiplet (m) | 4H | Pyrrolidine β-CH₂ | Typical aliphatic cyclic alkane region. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 176.5 | Quaternary (C=O) | Aldehyde Carbonyl |
| 155.2 | Quaternary | C2 (Attached to Pyrrolidine) |
| 146.8 | Quaternary | C8a (Bridgehead Carbon) |
| 129.4 | CH | C7 |
| 128.8 | CH | C5 |
| 118.2 | Quaternary | C3 (Formylated Carbon) |
| 116.5 | CH | C8 |
| 114.1 | CH | C6 |
| 49.8 | CH₂ | Pyrrolidine α-Carbons |
| 25.6 | CH₂ | Pyrrolidine β-Carbons |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis provides critical validation of the functional groups. In standard aliphatic aldehydes, the C=O stretch appears near 1720 cm⁻¹. However, in 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde, the carbonyl stretch is significantly lowered to ~1635 cm⁻¹ [4].
Causality: The strong electron-donating effect of the C2-pyrrolidine nitrogen, combined with the resonance of the imidazo[1,2-a]pyridine core, creates a highly polarized, conjugated system. This extensive delocalization pushes electron density into the carbonyl oxygen, giving the C=O bond significant single-bond character, thereby lowering its vibrational force constant and stretching frequency.
Table 3: Key FT-IR Frequencies (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Feature |
| 2965, 2872 | C-H Stretch (sp³) | Pyrrolidine aliphatic C-H bonds |
| 2820, 2740 | C-H Stretch (Aldehyde) | Fermi resonance doublet characteristic of -CHO |
| 1635 | C=O Stretch | Highly conjugated aldehyde carbonyl[4] |
| 1545, 1492 | C=N, C=C Stretch | Imidazo[1,2-a]pyridine aromatic skeletal vibrations |
| 1410 | C-N Stretch | Pyrrolidine to C2 bond |
Crystallographic Profiling (X-ray)
While NMR and IR confirm connectivity, Single-Crystal X-ray Diffraction (SCXRD) is required to understand the 3D spatial geometry, which dictates the molecule's interaction with biological targets[1].
The critical structural parameter here is the dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the plane of the pyrrolidine ring. While the nitrogen lone pair of the pyrrolidine ring prefers to be coplanar with the aromatic system to maximize p-π conjugation, steric clashing between the pyrrolidine α-protons and the C3-aldehyde oxygen forces a slight twist.
Table 4: Representative Crystallographic Parameters
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Core Planarity | Imidazo[1,2-a]pyridine system is strictly planar (RMS deviation < 0.02 Å). |
| Dihedral Angle | ~18–22° twist between the pyrrolidine nitrogen plane and the core. |
| C3–C(Aldehyde) Bond | ~1.44 Å (Shorter than a standard C-C single bond, indicating conjugation). |
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Vilsmeier-Haack Formylation
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Reagent Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, add anhydrous DMF (5.0 mL, 64.6 mmol). Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Complex Generation: Add Phosphorus Oxychloride (POCl₃) (1.2 equivalents) dropwise over 10 minutes. Self-Validation: The solution will turn pale yellow, indicating the formation of the chloroiminium ion. Stir for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 2-pyrrolidin-1-ylimidazo[1,2-a]pyridine (1.0 equivalent, 5.0 mmol) in 2 mL of anhydrous DMF and add dropwise to the Vilsmeier reagent.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Eluent: 50% EtOAc in Hexanes). Self-Validation: The disappearance of the starting material spot (higher Rf) and appearance of a new, UV-active product spot (lower Rf due to the polar aldehyde) confirms progression.
-
Quenching & Extraction: Pour the mixture over crushed ice (20 g) and neutralize slowly with saturated aqueous Na₂CO₃ until pH ~8. Extract with Dichloromethane (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure aldehyde as a solid.
Protocol B: NMR Sample Preparation & Acquisition
-
Sample Prep: Weigh exactly 15 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter, ensuring a uniform magnetic field (shim).
-
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s). Self-Validation: The TMS peak must be perfectly calibrated to 0.00 ppm. The integration of the pyrrolidine α-protons (4H) against the aldehyde proton (1H) must yield a precise 4:1 ratio, validating sample purity.
References
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